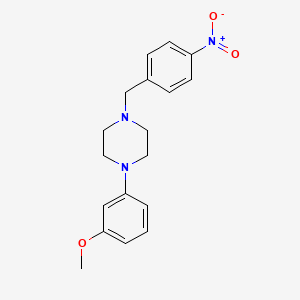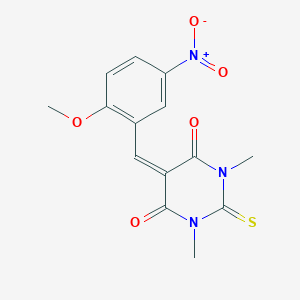
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine
描述
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential use in treating various neurological disorders. MNPA has gained attention in recent years due to its unique chemical structure and potential therapeutic applications.
作用机制
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. By increasing the levels of serotonin in the brain, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine can help alleviate symptoms of depression and anxiety.
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also acts as a dopamine receptor agonist, which means it binds to dopamine receptors and activates them. Dopamine is another neurotransmitter that plays a key role in regulating mood, motivation, and reward. By activating dopamine receptors, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine can help improve mood and motivation.
Biochemical and Physiological Effects:
Research has shown that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has a number of biochemical and physiological effects on the brain and body. It has been shown to increase levels of serotonin and dopamine in the brain, which can improve mood and motivation. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and the growth of new neurons.
实验室实验的优点和局限性
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has a number of advantages for use in lab experiments. It is a potent and selective SSRI and dopamine receptor agonist, which makes it a useful tool for studying the role of these neurotransmitters in the brain. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for researchers.
However, 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can have effects on behavior and cognition that may confound experimental results. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels in the brain.
未来方向
There are a number of future directions for research on 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has been shown to increase levels of BDNF, which has been implicated in the growth and survival of neurons. This suggests that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine may have neuroprotective effects that could be useful in treating these disorders.
Another area of interest is the development of more selective and potent 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine analogs. By modifying the chemical structure of 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine, researchers may be able to create compounds with improved therapeutic properties and fewer side effects.
Finally, research on the pharmacokinetics of 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine could help improve its use in clinical settings. By understanding how 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine is metabolized and eliminated from the body, researchers may be able to optimize dosing regimens and reduce the risk of adverse effects.
科学研究应用
1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Research has shown that 1-(3-methoxyphenyl)-4-(4-nitrobenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist. This dual mechanism of action makes it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-17(13-18)20-11-9-19(10-12-20)14-15-5-7-16(8-6-15)21(22)23/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVPIIORIDAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Methoxyphenyl)-4-(p-nitrobenzyl)piperazine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)